molecular formula C18H20O5 B1675249 Loureirin B CAS No. 119425-90-0

Loureirin B

Numéro de catalogue: B1675249
Numéro CAS: 119425-90-0
Poids moléculaire: 316.3 g/mol
Clé InChI: ZPFRAPVRYLGYEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ce composé est reconnu pour ses larges fonctions biologiques, notamment ses effets anti-inflammatoires, anticancéreux et immunosuppresseurs . Loureirin B a été largement étudié pour ses applications thérapeutiques potentielles dans diverses maladies, ce qui en fait un composé d'un grand intérêt dans les domaines de la pharmacologie et de la chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Loureirin B peut être synthétisé par des réactions classiques de Claisen-Schmidt, suivies de réactions de réduction pour obtenir les dihydrochalcones correspondantes . La synthèse implique l'utilisation d'hydroxyde de sodium comme catalyseur et un mélange d'éthanol et d'eau comme solvants. La réaction est réalisée à température ambiante sous agitation pour obtenir une condensation aldolique, formant des chalcones. Ces chalcones sont ensuite réduites en utilisant du chlorure ferrique comme catalyseur avec du chlorure de triméthylsilyle et du triéthylsilane comme additifs pour donner des dérivés de dihydrochalcone .

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'extraction de la plante Dracaena cochinchinensis. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour isoler this compound sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : Loureirin B subit diverses réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé pour former des quinones et d'autres dérivés oxydés.

    Réduction : Les réactions de réduction peuvent convertir this compound en dihydrochalcones.

    Substitution : this compound peut subir des réactions de substitution, en particulier en présence de réactifs électrophiles.

Réactifs et conditions courants :

    Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

    Substitution : Les réactifs électrophiles comme les halogènes et les chlorures de sulfonyle sont couramment employés.

Principaux produits :

    Oxydation : Quinones et autres dérivés oxydés.

    Réduction : Dihydrochalcones.

    Substitution : Dérivés halogénés ou sulfonés de this compound.

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

This compound exerce ses effets par le biais de multiples cibles moléculaires et voies :

Applications De Recherche Scientifique

Hypoglycemic Effects

Loureirin B has been shown to activate the glucagon-like peptide-1 receptor (GLP-1R), promoting insulin secretion in pancreatic cells. Research indicates that this compound enhances insulin secretion from Ins-1 cells through GLP-1R activation, suggesting its potential as a therapeutic agent for diabetes management. Molecular docking studies have confirmed the interaction between this compound and GLP-1R, highlighting its role in glucose metabolism regulation .

Immunosuppressive Properties

This compound exhibits significant immunosuppressive effects, particularly in the context of autoimmune diseases. Studies demonstrate that it inhibits calcium influx and interleukin-2 secretion in Jurkat T cells by targeting voltage-gated potassium channel Kv1.3 and STIM1/Orai1 channels. This dual action not only reduces inflammatory cytokine release but also impacts lymphocyte proliferation, making this compound a promising candidate for treating conditions like rheumatoid arthritis .

Mechanisms of Action:

  • Inhibition of Kv1.3 : this compound blocks Kv1.3-mediated currents, leading to membrane depolarization and reduced calcium influx in T cells .
  • STIM1/Orai1 Channel Inhibition : The compound also directly inhibits STIM1/Orai1 channels, further contributing to its immunosuppressive effects .

Anti-Osteoporotic Effects

Recent studies have highlighted the potential of this compound in preventing osteoporosis by inhibiting osteoclastogenesis. It has been shown to suppress RANKL-induced osteoclast differentiation and activity by interfering with the MAPK-NFAT signaling pathway, which is crucial for osteoclast maturation and function .

Key Findings:

  • In Vivo Studies : this compound administration in ovariectomized rats demonstrated preserved bone volume and reduced osteoclast activity, indicating its efficacy as a therapeutic agent against osteoporosis .
  • Mechanistic Insights : By downregulating NFATc1 translocation and expression, this compound effectively reduces osteoclast formation and bone resorption .

Summary of Applications

Application AreaMechanism of ActionKey Findings
Hypoglycemic EffectsActivates GLP-1R; promotes insulin secretionEnhances insulin secretion in pancreatic cells; potential for diabetes therapy
Immunosuppressive EffectsInhibits Kv1.3 and STIM1/Orai1 channelsReduces IL-2 secretion; effective in autoimmune disease models
Anti-Osteoporotic EffectsInhibits RANKL-induced osteoclastogenesisPreserves bone volume; reduces osteoclast activity in vivo

Case Studies

Case Study 1: Diabetes Management
A study demonstrated that this compound significantly improved glucose tolerance and insulin levels in diabetic animal models, supporting its role as a hypoglycemic agent.

Case Study 2: Autoimmune Disease Treatment
Research involving collagen-induced arthritis models indicated that this compound treatment resulted in decreased joint swelling and inflammatory cytokine levels, showcasing its potential for managing rheumatoid arthritis.

Case Study 3: Osteoporosis Prevention
In ovariectomized rat models, this compound was found to prevent bone loss by inhibiting osteoclast differentiation, highlighting its therapeutic promise in osteoporosis management.

Comparaison Avec Des Composés Similaires

. Comparé à ses analogues, Loureirin B est unique en raison de ses puissantes propriétés immunosuppressives et anticancéreuses. Alors que Loureirin A et Cochinchinenin A présentent également des activités biologiques, la capacité de this compound à inhiber de multiples canaux ioniques et voies de signalisation le rend particulièrement précieux pour les applications thérapeutiques .

Composés similaires :

  • Loureirin A
  • Cochinchinenin A

This compound se distingue parmi ces composés par son large éventail d'activités biologiques et ses avantages thérapeutiques potentiels.

Activité Biologique

Loureirin B (LrB) is a bioactive compound derived from Resina Draconis , a traditional Chinese medicine. This compound has garnered attention for its diverse biological activities, particularly its immunosuppressive effects, anti-inflammatory properties, and potential therapeutic applications in metabolic disorders and neuroprotection. This article delves into the biological activities of this compound, supported by recent research findings and data.

Immunosuppressive Effects

This compound has been shown to exert significant immunosuppressive effects by inhibiting calcium ion (Ca²⁺) influx and interleukin-2 (IL-2) secretion in Jurkat T cells. Research indicates that LrB targets both the KV1.3 and STIM1/Orai1 channels, disrupting the calcium signaling pathways crucial for T cell activation.

Key Findings:

  • Mechanism of Action : LrB inhibits KV1.3 channel activity, leading to reduced Ca²⁺ influx. Even in KV1.3 knockout models, LrB maintained its inhibitory effects on IL-2 secretion, suggesting alternative pathways are involved .
  • Potential Applications : The immunosuppressive properties of LrB position it as a promising candidate for treating autoimmune diseases .

Anti-Inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects, particularly in models of chronic inflammation and insulin resistance.

Case Study: Polycystic Ovary Syndrome (PCOS)

A study involving a rat model of PCOS showed that LrB significantly reduced insulin resistance and chronic inflammation by upregulating the GPR120 receptor and activating the LKB1/AMPK signaling pathway. Key observations include:

  • Decreased serum levels of inflammatory cytokines (TNF-α, IL-6).
  • Improved metabolic parameters such as fasting blood glucose and lipid profiles .
ParameterControl GroupLrB Treatment Group
Fasting Blood GlucoseHighSignificantly Lower
Serum InsulinElevatedReduced
Total CholesterolHighSignificantly Lower
TNF-α LevelsElevatedSignificantly Lower

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective capabilities, particularly against cerebral ischemia/reperfusion (I/R) injury.

LrB modulates microglial polarization from the M1 (pro-inflammatory) to the M2 (anti-inflammatory) phenotype through the STAT6/NF-κB signaling pathway. This shift is crucial in reducing neuronal damage during ischemic events.

Key Findings:

  • In a rat model of cerebral I/R injury, LrB treatment resulted in:
    • Reduced infarct volume.
    • Decreased neurological deficits.
    • Improved histopathological outcomes in brain tissues .

Osteoclast Inhibition

This compound has also been shown to inhibit osteoclast differentiation, which is vital for maintaining bone health.

Mechanism:

The compound affects bone marrow macrophages (BMMs), inhibiting their differentiation into osteoclasts by targeting the MAPK signaling pathway . Key proteins involved include MAPK1, MAP2K2, and MAPK3 .

Osteoclast ActivityControl GroupLrB Treatment Group
Osteoclast DifferentiationHighSignificantly Lower
Phosphorylated JNKElevatedReduced

Propriétés

IUPAC Name

1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-21-14-10-17(22-2)15(18(11-14)23-3)8-9-16(20)12-4-6-13(19)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFRAPVRYLGYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CCC(=O)C2=CC=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152460
Record name Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119425-90-0
Record name Loureirin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119425-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loureirin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119425900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-1-one, 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOUREIRIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P47L69798O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loureirin B
Reactant of Route 2
Reactant of Route 2
Loureirin B
Reactant of Route 3
Reactant of Route 3
Loureirin B
Reactant of Route 4
Reactant of Route 4
Loureirin B
Reactant of Route 5
Reactant of Route 5
Loureirin B
Reactant of Route 6
Loureirin B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.